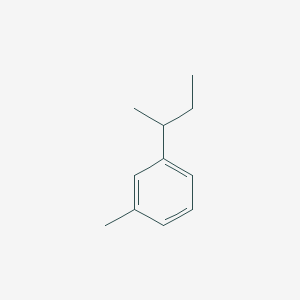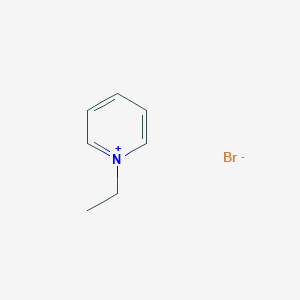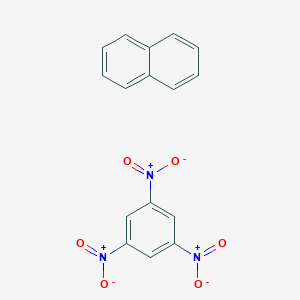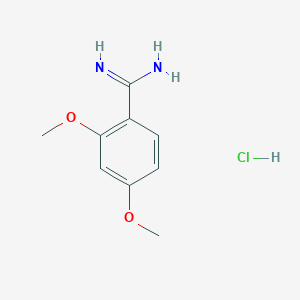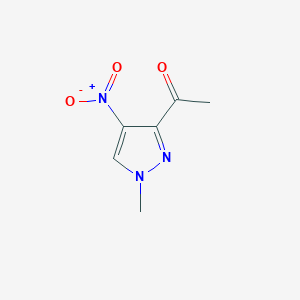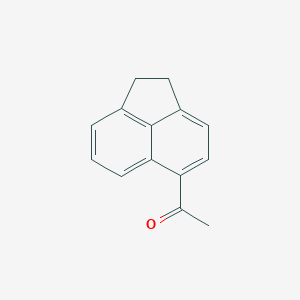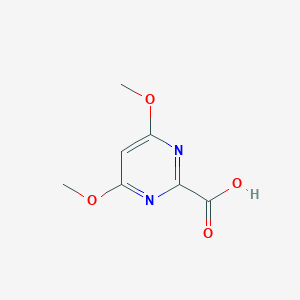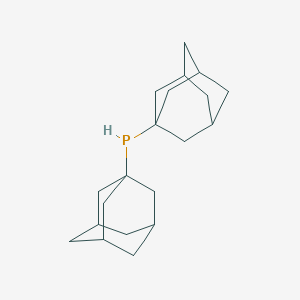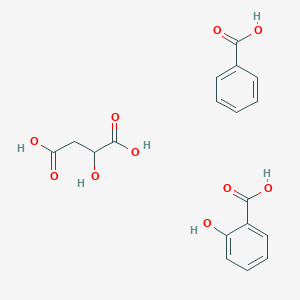
Aserbine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aserbine, also known as 4-(2-aminoethyl)benzenesulfonyl fluoride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Aserbine has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
Aserbine has been found to have potential applications in various fields of scientific research. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography. Aserbine has also been used in the synthesis of novel compounds with biological activity, such as inhibitors of acetylcholinesterase and butyrylcholinesterase. Moreover, aserbine has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples.
Mécanisme D'action
Aserbine is an irreversible inhibitor of serine proteases, including trypsin and chymotrypsin. It binds covalently to the active site of the enzyme, forming a stable complex that inhibits its activity. Aserbine has been found to have a higher affinity for chymotrypsin than for trypsin, which makes it a selective inhibitor of chymotrypsin-like enzymes.
Effets Biochimiques Et Physiologiques
Aserbine has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of intracellular proteins. Aserbine has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
Aserbine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography, which is a widely used analytical technique in biochemistry and molecular biology. However, aserbine has some limitations for lab experiments. It is an irreversible inhibitor of serine proteases, which means that its effects cannot be reversed once it binds to the enzyme. Moreover, its selectivity for chymotrypsin-like enzymes may limit its use in experiments that involve other serine proteases.
Orientations Futures
There are several future directions for the research on aserbine. One direction is the synthesis of novel aserbine derivatives with improved selectivity and potency for specific serine proteases. Another direction is the investigation of the potential applications of aserbine in the treatment of cancer and neurological disorders. Moreover, the development of new analytical methods for the detection of aserbine and its derivatives in biological samples can facilitate their use in scientific research and clinical applications.
Conclusion:
Aserbine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to have unique biochemical and physiological effects. Aserbine has been used as a reagent for the determination of amino acids and peptides, as well as in the synthesis of novel compounds with biological activity. Its mechanism of action involves the irreversible inhibition of serine proteases, and it has been found to have potential applications in the treatment of cancer and neurological disorders. Aserbine has several advantages for lab experiments, but also some limitations. There are several future directions for the research on aserbine, including the synthesis of novel derivatives and the investigation of its potential applications in various fields.
Méthodes De Synthèse
Aserbine can be synthesized using various methods, including the reaction of Aserbinechlorobenzenesulfonyl fluoride with ethylenediamine in the presence of a base such as triethylamine. Another method involves the reaction of Aserbinenitrobenzenesulfonyl fluoride with ethylenediamine followed by reduction with hydrogen gas. The purity of aserbine can be increased by recrystallization from ethanol.
Propriétés
Numéro CAS |
138230-26-9 |
|---|---|
Nom du produit |
Aserbine |
Formule moléculaire |
C18H18O10 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
benzoic acid;2-hydroxybenzoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H6O3.C7H6O2.C4H6O5/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6;5-2(4(8)9)1-3(6)7/h1-4,8H,(H,9,10);1-5H,(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
PBQGHMHRLALUEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
Synonymes |
Aserbine benzoic acid - malic acid - propylene glycol - salicylic acid benzoic acid, malic acid, propylene glycol, salicylic acid drug combination |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



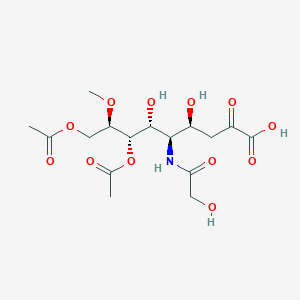
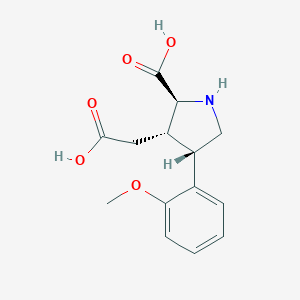
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
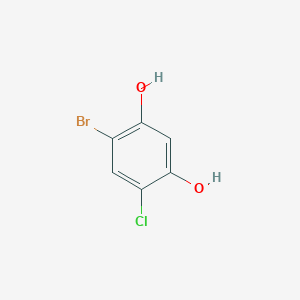
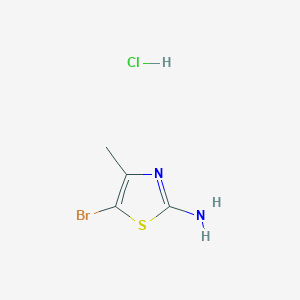
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
